

Application Notes and Protocols for NSAID-Induced Gastric Ulcer Model in Equines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sucralox

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These application notes provide a comprehensive guide to establishing and utilizing a nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcer model in horses. This model is a valuable tool for studying the pathophysiology of equine gastric ulcer syndrome (EGUS) and for evaluating the efficacy of novel therapeutic and prophylactic agents.

Introduction

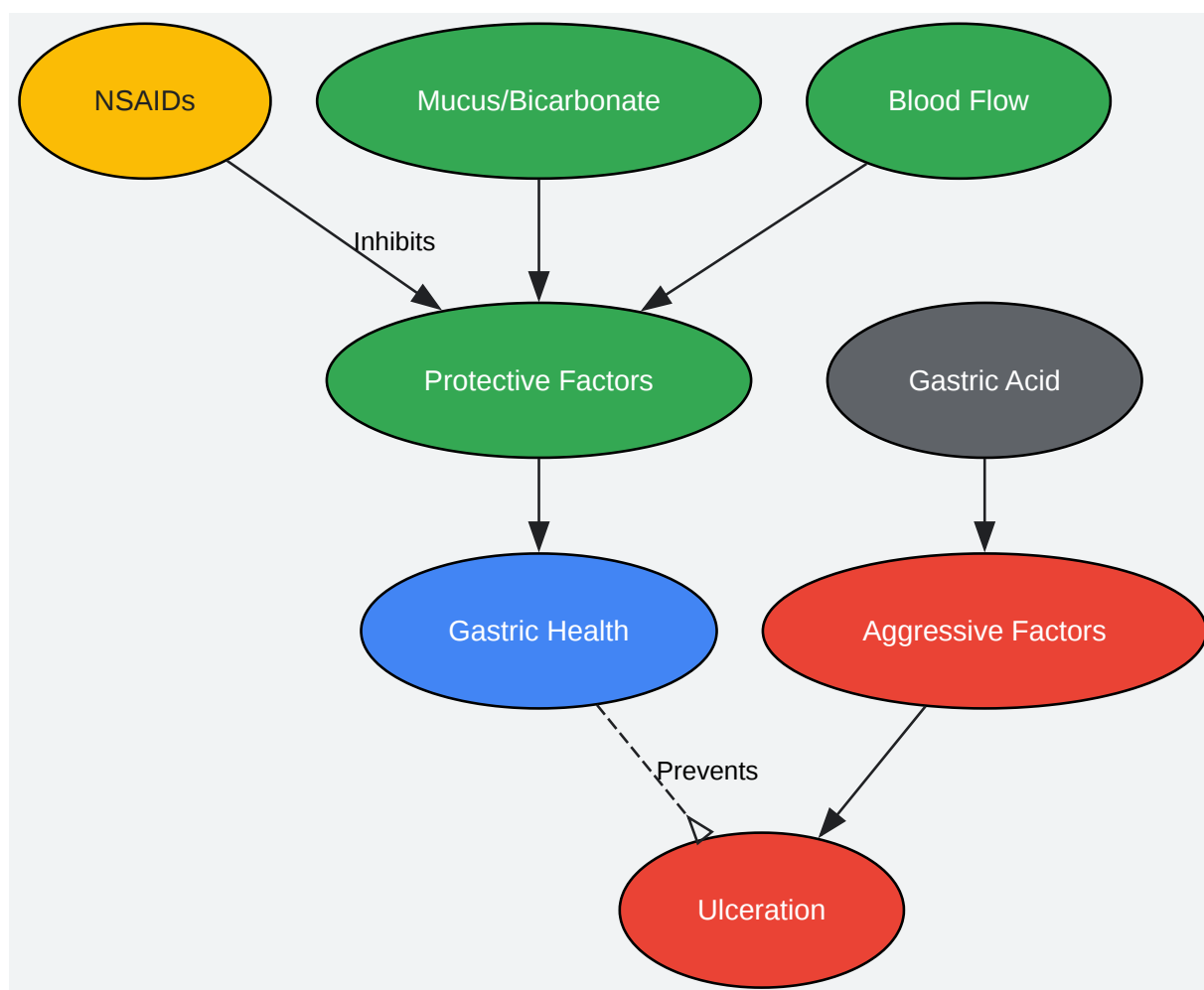
NSAIDs are widely used in equine medicine for their analgesic and anti-inflammatory properties. However, their use is associated with a significant risk of gastrointestinal toxicity, including the development of gastric ulcers.[1][2][3] This model mimics the clinical scenario of NSAID-induced ulceration, providing a controlled environment to investigate disease mechanisms and test potential treatments. Phenylbutazone, a non-selective cyclooxygenase (COX) inhibitor, is a commonly used NSAID to induce gastric ulcers in experimental settings.[1][4]

Pathophysiology: The Role of Prostaglandins

The primary mechanism by which NSAIDs induce gastric ulcers is through the inhibition of COX enzymes.[1] COX-1 is constitutively expressed in the gastric mucosa and is responsible for the production of prostaglandins that play a crucial role in maintaining mucosal integrity.[1] These prostaglandins stimulate the secretion of bicarbonate and mucus, which form a

protective barrier against gastric acid, and also help maintain adequate mucosal blood flow.[2] By inhibiting COX-1, NSAIDs disrupt these protective mechanisms, leaving the gastric mucosa vulnerable to acid-induced injury.[1] While it was traditionally believed that a decrease in prostaglandin E2 (PGE2) was the primary driver, some research suggests that phenylbutazone can induce glandular gastric disease without a corresponding decrease in PGE2 concentrations, indicating a more complex pathophysiology.[2]

Signaling Pathway of NSAID-Induced Ulceration



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